Intra-Class mPGES-1 Potency: Compound 3 vs. Structural Analogs 6, 7, and 9 in Cell-Free Assay
In the primary discovery study, Prostaglandin E2 Inhibitor 3 demonstrated an IC50 of 0.2 ± 0.0 µM against human mPGES-1 in a cell-free assay, placing it among the most potent compounds in the 2-aminoacyl-1,3,4-thiadiazole series. However, it is not the most potent analog: Compound 7 achieved an IC50 of 0.15 ± 0.0 µM (1.3-fold more potent), while Compounds 6 and 9 were substantially weaker at 3.1 ± 0.6 µM and 1.7 ± 0.3 µM, respectively [1]. This positions Compound 3 as having an intermediate potency within its chemotype, which may be advantageous in experimental contexts where extreme target engagement is undesirable and a balanced pharmacodynamic profile is sought.
| Evidence Dimension | mPGES-1 inhibitory potency (IC50, cell-free assay, 10 µM screening concentration) |
|---|---|
| Target Compound Data | IC50 = 0.2 ± 0.0 µM; mPGES-1 residual activity at 10 µM = 8.4% (n=3) |
| Comparator Or Baseline | Compound 7: IC50 = 0.15 ± 0.0 µM (16.7% residual activity); Compound 6: IC50 = 3.1 ± 0.6 µM (31.7% residual activity); Compound 9: IC50 = 1.7 ± 0.3 µM (20.9% residual activity) |
| Quantified Difference | Compound 3 is 1.3-fold less potent than Compound 7; 15.5-fold more potent than Compound 6; 8.5-fold more potent than Compound 9. |
| Conditions | Cell-free assay measuring conversion of PGH2 to PGE2 by human recombinant mPGES-1 at 10 µM compound concentration, 20°C, 5 min, HPLC-UV detection. |
Why This Matters
For procurement decisions, this intermediate potency profile avoids the potential off-target amplification associated with sub-nanomolar inhibitors while retaining sufficient target engagement for robust in vivo efficacy, as demonstrated in the peritonitis model.
- [1] Potenza, M.; Giordano, A.; Chini, M. G.; Saviano, A.; Kretzer, C.; Raucci, F.; Russo, M.; Lauro, G.; Terracciano, S.; Bruno, I.; Iorizzi, M.; Hofstetter, R. K.; Pace, S.; Maione, F.; Werz, O.; Bifulco, G. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Med. Chem. Lett. 2023, 14, 26–34. View Source
